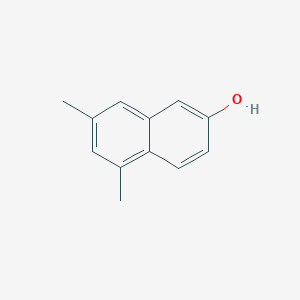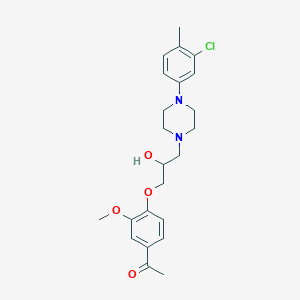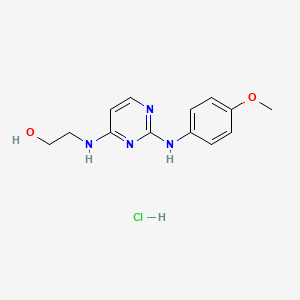
5,7-Dimethyl-2-naphthol
Vue d'ensemble
Description
5,7-Dimethyl-2-naphthol is an organic compound belonging to the naphthol family It is characterized by the presence of two methyl groups attached to the naphthalene ring at positions 5 and 7, and a hydroxyl group at position 2
Mécanisme D'action
Target of Action
5,7-Dimethyl-2-naphthol, also known as 5,7-dimethylnaphthalen-2-ol, is a derivative of 2-naphthol 2-naphthol, the parent compound, has been used in the synthesis of diverse heterocyclic compounds due to its unique reactivity . These compounds have a wide spectrum of biological activities, suggesting that this compound could potentially interact with a variety of biological targets .
Mode of Action
It’s known that 2-naphthol, the parent compound, is utilized in several kinds of organic reactions due to its electron-rich aromatic framework with multiple reactive sites . This suggests that this compound might interact with its targets in a similar manner, leading to various changes in the target molecules.
Biochemical Pathways
2-naphthol, the parent compound, is known to be involved in the synthesis of diverse n/o-containing heterocyclic frameworks . This suggests that this compound could potentially affect similar biochemical pathways, leading to the production of various biologically active compounds.
Result of Action
It’s known that 2-naphthol, the parent compound, is used in the synthesis of various organic molecules with potent biological properties . This suggests that this compound could potentially have similar effects.
Action Environment
It’s known that the reactivity of 2-naphthol, the parent compound, allows it to be utilized in various organic reactions . This suggests that the action of this compound could potentially be influenced by various environmental factors, such as temperature and pH.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5,7-Dimethyl-2-naphthol are largely unexplored. It is known that 2-naphthol, a related compound, has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have a wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV . It is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules, but specific interactions need to be experimentally determined.
Cellular Effects
Related compounds have shown to have significant effects on various types of cells and cellular processes . For instance, 2-naphthol has been shown to have potent biological properties, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Similar effects could be expected from this compound, but specific studies are needed to confirm this.
Molecular Mechanism
It is known that 2-naphthol, a related compound, has multiple reactive sites that allow it to be utilized in several kinds of organic reactions . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific molecular mechanisms for this compound need to be experimentally determined.
Temporal Effects in Laboratory Settings
It is known that 2-naphthol, a related compound, has been used in various organic transformations . These transformations could potentially involve changes in the product’s stability, degradation, and long-term effects on cellular function. Specific temporal effects for this compound need to be experimentally determined.
Dosage Effects in Animal Models
Related compounds have shown to have significant effects in animal models . For instance, β-lapachone, a derivative of 2-naphthol, has shown significant anti-inflammatory and anti-arthritic activities in animals . Similar effects could be expected from this compound at different dosages, but specific studies are needed to confirm this.
Metabolic Pathways
It is known that 2-naphthol, a related compound, is metabolized by microsomal enzymes to naphthols and dihydrodiols via the formation of an epoxide . Similar metabolic pathways could be expected for this compound, but specific studies are needed to confirm this.
Transport and Distribution
It is known that related compounds have significant effects on various types of cells and cellular processes . These effects could potentially involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation. Specific transport and distribution mechanisms for this compound need to be experimentally determined.
Subcellular Localization
It is known that related compounds have significant effects on various types of cells and cellular processes . These effects could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific subcellular localization mechanisms for this compound need to be experimentally determined.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-naphthol can be achieved through several methods. One common approach involves the methylation of 2-naphthol. The reaction typically uses methyl iodide or dimethyl sulfate as the methylating agents in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.
Another method involves the Friedel-Crafts alkylation of 2-naphthol with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for selective introduction of methyl groups at the 5 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5,7-dimethyl-2-naphthoquinone.
Reduction: Formation of 5,7-dimethyl-2-dihydronaphthol.
Substitution: Formation of various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5,7-Dimethyl-2-naphthol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: Lacks the methyl groups, making it less lipophilic and potentially less active in certain biological contexts.
5-Methyl-2-naphthol: Contains only one methyl group, which may result in different chemical and biological properties.
7-Methyl-2-naphthol: Similar to 5-Methyl-2-naphthol but with the methyl group at a different position.
Uniqueness
5,7-Dimethyl-2-naphthol is unique due to the presence of two methyl groups at specific positions, which can significantly influence its chemical reactivity and biological activity. The dual methylation may enhance its stability and interaction with biological targets, making it a valuable compound for further research and application.
Propriétés
IUPAC Name |
5,7-dimethylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLJRJQJZLJULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54321-61-8 | |
| Record name | 5,7-dimethylnaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2788158.png)


![N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B2788165.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2788166.png)

![2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride](/img/structure/B2788171.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2788172.png)
![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)
![2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide](/img/structure/B2788174.png)

![4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2788176.png)

![3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde](/img/structure/B2788179.png)
